molecular formula C7H17NO4S B580196 N,N-bis(2-methoxyethyl)methanesulfonamide CAS No. 1344086-67-4

N,N-bis(2-methoxyethyl)methanesulfonamide

Cat. No.: B580196
CAS No.: 1344086-67-4
M. Wt: 211.276
InChI Key: RAOMMQIOJPLOQS-UHFFFAOYSA-N
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Description

N,N-Bis(2-methoxyethyl)methanesulfonamide (CAS: 1344086-67-4) is a sulfonamide derivative characterized by two 2-methoxyethyl groups attached to the nitrogen atom of a methanesulfonamide backbone. Its molecular formula is C₇H₁₇NO₄S, with a molar mass of 211.28 g/mol . This compound is commercially available with a purity of ≥95% and is utilized in specialized chemical syntheses, though specific applications require further investigation .

Properties

IUPAC Name

N,N-bis(2-methoxyethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO4S/c1-11-6-4-8(5-7-12-2)13(3,9)10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOMMQIOJPLOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N,N-bis(2-methoxyethyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with N,N-bis(2-methoxyethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : N,N-bis(2-methoxyethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets by binding to active sites or altering their conformation . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes
N,N-Bis(2-methoxyethyl)methanesulfonamide 1344086-67-4 C₇H₁₇NO₄S 211.28 2-Methoxyethyl groups Intermediate in organic synthesis
Methanesulfonamide, N,N-bis(2-fluoroethyl) 1998-78-3 C₅H₁₀F₂NO₂S 210.20 2-Fluoroethyl groups Fine chemical intermediate
N,N-Bis(2-iodoethyl)methanesulfonamide 473-49-4 C₅H₁₁I₂NO₂S 435.03 2-Iodoethyl groups Bulky substituents for steric effects
N,N-Bis(4-methoxybenzyl)methanesulfonamide - C₁₇H₂₁NO₄S 335.42 4-Methoxybenzyl groups Used in lithium-mediated coupling reactions
N,N-Bis(2-methoxyethyl)-4-methylbenzenesulfonamide - C₁₃H₂₁NO₄S 287.38 Toluene sulfonamide backbone Catalyst in silicon-mediated syntheses

Key Observations :

  • Substituent Effects :
    • Electron-Donating Groups : The 2-methoxyethyl groups in the target compound enhance solubility in polar solvents compared to electron-withdrawing substituents like fluoroethyl .
    • Steric Effects : Bulkier groups (e.g., iodoethyl in CAS 473-49-4) reduce reactivity in nucleophilic substitutions due to steric hindrance .
  • Backbone Variations : Replacing the methanesulfonamide with a toluene sulfonamide (e.g., in N,N-bis(2-methoxyethyl)-4-methylbenzenesulfonamide) increases molecular weight and alters thermal stability .

Research Findings and Trends

  • Thermal Stability : Methanesulfonamide derivatives with methoxyethyl groups exhibit moderate thermal stability, as inferred from polymer studies where similar substituents stabilize acrylamide backbones up to 200°C .
  • Solubility Trends : Methoxyethyl-substituted sulfonamides demonstrate higher water solubility compared to fluoroethyl or iodoethyl analogs due to hydrogen-bonding capacity .
  • Reactivity : Electron-rich methoxyethyl groups facilitate faster reaction kinetics in nucleophilic substitutions compared to electron-deficient fluoroethyl groups .

Biological Activity

N,N-bis(2-methoxyethyl)methanesulfonamide (also known as MES) is a sulfonamide compound with significant biological activity, particularly in biochemical and pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

This compound has the molecular formula C7H17N1O4SC_7H_{17}N_1O_4S and a molecular weight of approximately 195.29 g/mol. The compound features two methoxyethyl groups attached to a central methanesulfonamide moiety, which enhances its solubility and reactivity compared to other sulfonamides .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modify the activity of these targets by binding to active sites or altering their conformation, which is critical for enzyme function . Its sulfonamide structure is known to inhibit bacterial growth by interfering with folic acid synthesis, a mechanism common among sulfonamide antibiotics .

Biological Activities

This compound exhibits various biological activities:

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of this compound:

  • Antimicrobial Screening : A study demonstrated that derivatives of methanesulfonamides showed significant antibacterial activity against various pathogens. The results indicated that modifications in the side chains could enhance efficacy against resistant strains .
  • Enzymatic Assays : In enzymatic assays, this compound was shown to be an effective buffer that maintained pH stability, crucial for accurate enzyme kinetics measurements .
  • Pharmacological Applications : Research indicated that compounds similar in structure to this compound have been evaluated for their pharmacological properties, including their roles as enzyme inhibitors and potential therapeutic agents in various diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented:

Compound NameMolecular StructureKey Features
N,N-dimethylmethanesulfonamideSimilar structure with methyl groupsCommonly used as a solvent; lower reactivity
N,N-diethylmethanesulfonamideEthyl groups instead of methoxyethylDifferent solubility and biological activity
N,N-bis(2-(methylsulfonyloxy)ethyl) methanesulfonamideContains methylsulfonyloxy groupsExhibits distinct antimicrobial properties

The distinct methoxyethyl groups in this compound contribute to its unique chemical properties and reactivity compared to other sulfonamides.

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